molecular formula C11H20N2O2 B1532698 4-Boc-4,7-diazaspiro[2.5]octane CAS No. 674792-08-6

4-Boc-4,7-diazaspiro[2.5]octane

Cat. No.: B1532698
CAS No.: 674792-08-6
M. Wt: 212.29 g/mol
InChI Key: XNLYPHAMXHERHS-UHFFFAOYSA-N
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Description

4-Boc-4,7-diazaspiro[2.5]octane, also known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-4,7-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the starting material. The process involves several reaction steps, including cyclization and protection reactions, to form the final spirocyclic structure . The reaction conditions often require specific reagents such as diphenyl azide phosphate and N,N-diisopropylethylamine, which are used to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. The final product is typically purified using techniques like recrystallization or chromatography to ensure it meets the required specifications for further use .

Chemical Reactions Analysis

Types of Reactions

4-Boc-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound results in the formation of 4,7-diazaspiro[2.5]octane, while coupling reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

4-Boc-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Boc-4,7-diazaspiro[2.5]octane is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to create molecules that do. The Boc group serves as a protecting group for the amine functionality, allowing for selective reactions to occur at other sites of the molecule. Once the desired transformations are complete, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane: The parent compound without the Boc protecting group.

    tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A similar compound with a carboxylate group at a different position.

    4,7-Diazaspiro[2.5]octane dihydrochloride: The hydrochloride salt form of the parent compound.

Uniqueness

4-Boc-4,7-diazaspiro[2.5]octane is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with high precision .

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLYPHAMXHERHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680030
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674792-08-6
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4,7-diazaspiro[2.5]octane-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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